molecular formula C24H30N2O3 B5624753 3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid

3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid

Cat. No.: B5624753
M. Wt: 394.5 g/mol
InChI Key: ORALVTSDPXNYHF-GCJKJVERSA-N
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Description

3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid is a complex organic compound known for its potent analgesic properties. It has been studied extensively for its potential use in pain management, particularly in cases where traditional opioid analgesics may cause undesirable side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the dimethylamino group, and the attachment of the benzoyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired products .

Major Products Formed

Major products formed from these reactions include N-oxides, benzyl derivatives, and substituted amines, each with distinct chemical and physical properties .

Scientific Research Applications

3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its analgesic properties and potential use in pain management, particularly in cases where traditional opioids are ineffective or cause severe side effects.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The analgesic effect of 3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid is primarily mediated through its interaction with the μ opioid receptor. The compound binds to this receptor, leading to the activation of downstream signaling pathways that result in pain relief. Molecular dynamics simulations have provided insights into the binding interactions and conformational changes induced by the compound .

Comparison with Similar Compounds

Similar Compounds

  • Morphine
  • Oxycodone
  • Fentanyl

Uniqueness

Compared to these traditional opioid analgesics, 3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid offers a novel scaffold that may reduce the risk of side effects associated with prolonged opioid use. Its unique structure allows for specific interactions with the μ opioid receptor, potentially leading to more effective pain management with fewer adverse effects .

Properties

IUPAC Name

3-[(3R,4S)-4-(dimethylamino)-1-[2-(2-methylphenyl)benzoyl]piperidin-3-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O3/c1-17-8-4-5-9-19(17)20-10-6-7-11-21(20)24(29)26-15-14-22(25(2)3)18(16-26)12-13-23(27)28/h4-11,18,22H,12-16H2,1-3H3,(H,27,28)/t18-,22+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORALVTSDPXNYHF-GCJKJVERSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(=O)N3CCC(C(C3)CCC(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC=CC=C2C(=O)N3CC[C@@H]([C@@H](C3)CCC(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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